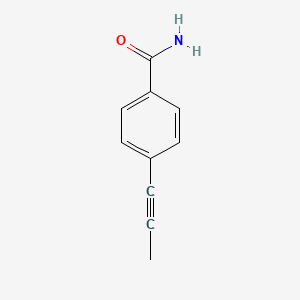![molecular formula C10H11Br3O3 B13961527 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol CAS No. 36962-98-8](/img/structure/B13961527.png)
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H8Br6O2. It is a white to off-white solid that is primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing the flammability of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol typically involves a two-step process:
Bromination of Phenol: The first step involves the bromination of phenol to produce 2,4,6-tribromophenol. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Etherification: The second step involves the etherification of 2,4,6-tribromophenol with ethylene glycol. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various brominated phenols, while reduction can yield phenoxyethanol derivatives.
Applications De Recherche Scientifique
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a flame retardant in various polymer materials, including plastics and textiles.
Biology: Research studies investigate its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Limited studies explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in the electronics industry to enhance the fire resistance of electronic components.
Mécanisme D'action
The mechanism by which 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby slowing down or stopping the combustion reaction. The molecular targets include the free radicals involved in the combustion process, and the pathways involve radical chain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated flame retardant with similar properties and applications.
2-(2-Bromoethoxy)ethanol: A compound with a similar structure but different bromination pattern.
Uniqueness
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is unique due to its specific bromination pattern, which provides a high level of flame retardancy. Its structure allows for effective interaction with free radicals during combustion, making it a highly efficient flame retardant compared to other similar compounds.
Propriétés
Numéro CAS |
36962-98-8 |
|---|---|
Formule moléculaire |
C10H11Br3O3 |
Poids moléculaire |
418.90 g/mol |
Nom IUPAC |
2-[2-(2,4,6-tribromophenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C10H11Br3O3/c11-7-5-8(12)10(9(13)6-7)16-4-3-15-2-1-14/h5-6,14H,1-4H2 |
Clé InChI |
IQGQJWAADWPHHD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCOCCO)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
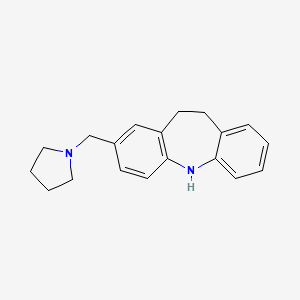
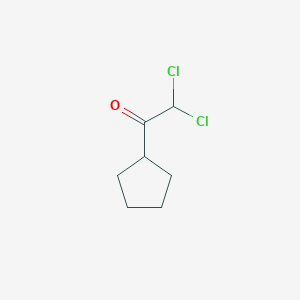
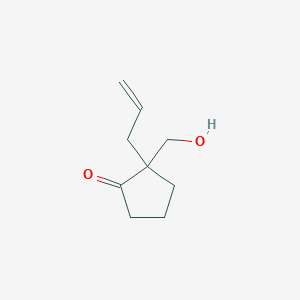
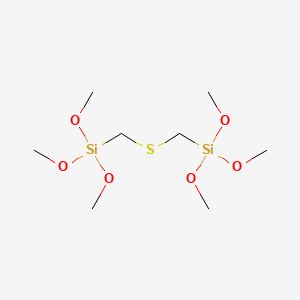
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
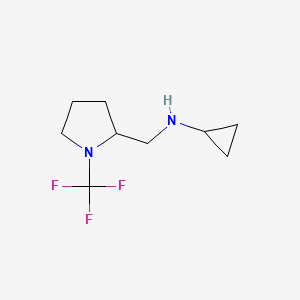
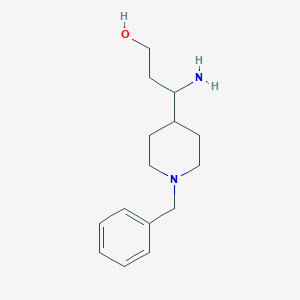
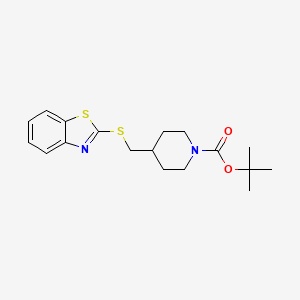
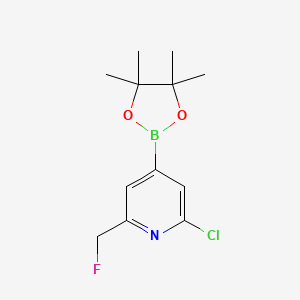

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
